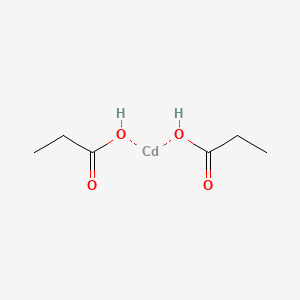
Bis(propionyloxy)cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium propionate is a chemical compound consisting of cadmium and propionic acid. It is represented by the chemical formula Cd(C₂H₅COO)₂. This compound is part of the broader category of cadmium carboxylates, which are known for their applications in various fields, including materials science and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium propionate can be synthesized through a reaction between cadmium oxide and propionic acid. The typical procedure involves dissolving cadmium oxide in propionic acid under controlled conditions. For instance, 1.036 grams of cadmium oxide (8.07 mmol) is mixed with 10 milliliters of propionic acid and heated at 70°C for one hour under an inert atmosphere such as argon .
Industrial Production Methods
Industrial production of cadmium propionate follows similar principles but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of inert atmospheres and controlled heating is crucial to prevent unwanted side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium propionate undergoes various chemical reactions, including:
Oxidation: Cadmium propionate can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield elemental cadmium.
Substitution: The propionate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or other oxidizing agents at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen gas or hydrides.
Substitution: Involves nucleophiles that can replace the propionate groups under controlled conditions.
Major Products
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Various cadmium complexes depending on the substituting ligand
Applications De Recherche Scientifique
Cadmium propionate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cadmium-based materials, including nanoparticles and thin films.
Biology: Studied for its effects on biological systems, particularly in understanding cadmium toxicity and its impact on cellular processes.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of cadmium-containing pigments, coatings, and stabilizers for plastics.
Mécanisme D'action
The mechanism of action of cadmium propionate involves its interaction with cellular components. Cadmium ions can disrupt cellular processes by binding to proteins and enzymes, leading to oxidative stress and interference with cellular signaling pathways. Key molecular targets include:
Mitochondria: Disruption of mitochondrial function leading to apoptosis.
DNA: Induction of DNA damage and interference with repair mechanisms.
Signaling Pathways: Modulation of pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Comparaison Avec Des Composés Similaires
Cadmium propionate can be compared with other cadmium carboxylates such as cadmium acetate, cadmium butyrate, and cadmium formate. While these compounds share similar chemical properties, cadmium propionate is unique in its specific applications and reactivity due to the propionate ligand. The presence of the propionate group influences its solubility, stability, and interaction with other chemicals.
Similar Compounds
- Cadmium acetate (Cd(C₂H₃O₂)₂)
- Cadmium butyrate (Cd(C₄H₇O₂)₂)
- Cadmium formate (Cd(HCOO)₂)
Cadmium propionate stands out due to its specific ligand structure, which imparts unique properties and applications in various fields.
Propriétés
Formule moléculaire |
C6H12CdO4 |
|---|---|
Poids moléculaire |
260.57 g/mol |
Nom IUPAC |
cadmium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.Cd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
Clé InChI |
JFWPNBXTBLWLTE-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCC(=O)O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
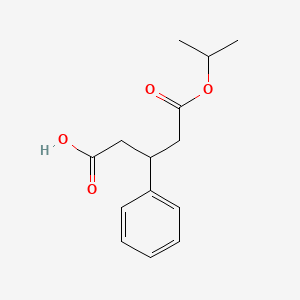
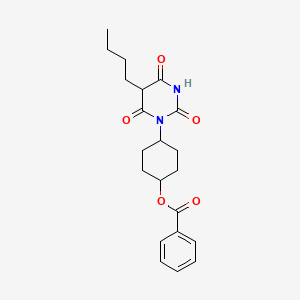
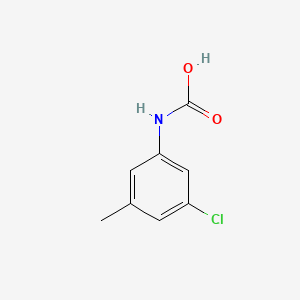
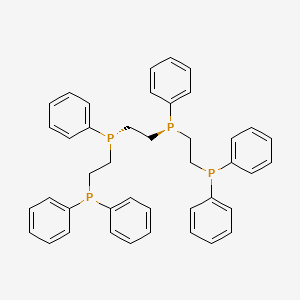
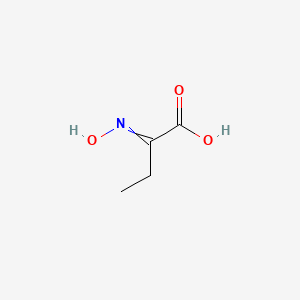
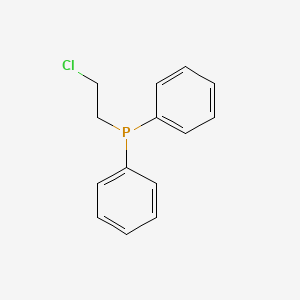

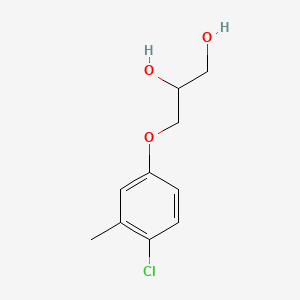

![3-chloro-N-[4-(dipropylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B13812982.png)
![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)

